molecular formula C6H2ClF4N B1316449 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227574-46-0

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1316449
CAS No.: 1227574-46-0
M. Wt: 199.53 g/mol
InChI Key: GAWLMPJOUJYZSV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is a versatile fluorinated pyridine intermediate prized in advanced agrochemical and pharmaceutical research. Its biological activity is attributed to the synergistic effect of its substituents: the trifluoromethyl group is a strong electron-withdrawing moiety that enhances lipophilicity and metabolic stability , while the chlorine and fluorine atoms serve as leaving groups for nucleophilic substitution, enabling further structural diversification . This compound is part of the important trifluoromethylpyridine (TFMP) family, which is found in the core structure of numerous commercial pesticides and pharmaceuticals . Over 50% of pesticides launched in the last two decades are fluorinated, with about 40% of those containing a trifluoromethyl group, underscoring the critical role of intermediates like this in developing modern crop protection agents . Researchers value this building block for creating novel molecules with potential improved efficacy, lower toxicity, and enhanced selectivity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWLMPJOUJYZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253078
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
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Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-46-0
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Fluoro-(Trifluoromethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide addresses the physical and chemical properties of key chloro-fluoro-(trifluoromethyl)pyridine isomers. Initial searches for the specific isomer 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine did not yield specific data in publicly available chemical databases. This suggests that this particular substitution pattern may be less common or not extensively characterized in the literature.

Given the importance of positional isomerism in determining the chemical reactivity, biological activity, and physical properties of substituted pyridines, this guide provides a comprehensive comparative analysis of closely related and commercially available isomers. This approach is designed to offer valuable context and data for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Chloro-Fluoro-(Trifluoromethyl)pyridines

Substituted pyridines are fundamental building blocks in medicinal chemistry and agrochemicals. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the presence and position of chloro- and fluoro- substituents on the pyridine ring modulate the electronic properties and reactivity of the molecule, offering fine-tuning capabilities for desired applications. These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Understanding the distinct properties of each isomer is paramount for their effective utilization in synthetic chemistry and drug discovery.

Comparative Physicochemical Properties of Isomers

The physical properties of substituted pyridines are highly dependent on the substitution pattern. Below is a comparative table of the key physical properties for several relevant isomers.

Property2-Chloro-4-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine2-chloro-3-fluoro-4-(trifluoromethyl)pyridine2-Fluoro-4-(trifluoromethyl)pyridine
CAS Number 81565-18-652334-81-3[3]628692-22-8118078-66-3
Molecular Formula C₆H₃ClF₃NC₆H₃ClF₃N[3]C₆H₂ClF₄NC₆H₃F₄N
Molecular Weight 181.54 g/mol 181.54 g/mol [3]199.53 g/mol 165.09 g/mol
Appearance -White or Colorless to Light orange to Yellow powder to lump to clear liquid[3]LiquidColorless to Yellow clear liquid
Boiling Point 146-147 °C147 °C-110 °C
Density 1.411 g/mL at 25 °C-1.506 g/mL at 25 °C1.39 g/mL (20/20)
Refractive Index n20/D 1.4490-n20/D 1.4401.40
Flash Point -65 °C-23 °C
Melting Point -29 °C--

Structural Isomerism

The arrangement of substituents on the pyridine ring dictates the molecule's electronic distribution and steric hindrance, which in turn influences its reactivity and physical properties. The diagram below illustrates the structural differences between the discussed isomers.

G cluster_0 2-Chloro-4-(trifluoromethyl)pyridine cluster_1 2-Chloro-5-(trifluoromethyl)pyridine cluster_2 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine cluster_3 Requested: this compound 2C4TFP Cl at C2 CF3 at C4 2C5TFP Cl at C2 CF3 at C5 2C4TFP->2C5TFP Isomer 2C3F4TFP Cl at C2 F at C3 CF3 at C4 2C4TFP->2C3F4TFP Related 2C4F3TFP Cl at C2 F at C4 CF3 at C3 2C4TFP->2C4F3TFP Related 2C5TFP->2C3F4TFP Related 2C5TFP->2C4F3TFP Related 2C3F4TFP->2C4F3TFP Isomer

Caption: Structural relationships of key chloro-(trifluoromethyl)pyridine isomers.

Synthesis and Reactivity Insights

The synthesis of these halogenated trifluoromethylpyridines often involves multi-step processes. For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine. A patented method describes a route starting from vinyl n-butyl ether, which undergoes several transformations to form a 2-hydroxy-4-trifluoromethyl pyridine intermediate, followed by a chlorination reaction to yield the final product.[1] This approach is highlighted as being suitable for large-scale synthesis with mild conditions.[1]

These compounds serve as versatile intermediates. For example, 2-Chloro-4-(trifluoromethyl)pyridine is a precursor for synthesizing:

  • 4,4′-bis(trifluoromethyl)-2,2′-bipyridine

  • 4-(trifluoromethyl)pyridine

  • 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a key reactive site for introducing a variety of functional groups. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution.

Safety and Handling

As with all halogenated and trifluoromethylated aromatic compounds, appropriate safety precautions are essential. The following table summarizes the available GHS hazard information for the discussed isomers.

CompoundGHS Pictogram(s)Signal WordHazard Statement(s)
2-Chloro-4-(trifluoromethyl)pyridine WarningWarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
2-Chloro-5-(trifluoromethyl)pyridine Danger[4]DangerH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH370: Causes damage to organsH372: Causes damage to organs through prolonged or repeated exposure[4]
2-chloro-3-fluoro-4-(trifluoromethyl)pyridine DangerDangerH300: Fatal if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Experimental Protocol: General Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For compounds with respiratory hazards, use a certified respirator or work in a fume hood.

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. While a full dataset for the requested isomer is unavailable, data for related compounds can provide valuable reference points.

For 2-Chloro-5-(trifluoromethyl)pyridine , 1H NMR, 13C NMR, and 19F NMR spectra are available in public databases.[4] Similarly, for 2-Chloro-3-(trifluoromethyl)pyridine , 1H NMR spectral data has been published.[7] Researchers working with novel isomers would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of their synthesized compounds.

Conclusion

References

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

  • Okamoto, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159-170. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2021). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Due to the limited publicly available data for this specific isomer, this document leverages data from the closely related and well-documented isomer, 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 628692-22-8) , to provide robust, field-proven insights into its synthesis, characterization, and handling. The principles, protocols, and analytical logic presented herein are directly applicable to the target compound.

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern chemical synthesis, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical building block.

Section 1: Chemical Structure and Physicochemical Properties

The precise arrangement of substituents on the pyridine ring dictates the molecule's reactivity and steric profile. The structure of this compound is defined by a chlorine atom at position 2, a fluorine atom at position 4, and a trifluoromethyl group at position 3.

start Precursor (e.g., 4-Fluoro-3-(trifluoromethyl)pyridin-2-ol) step1 Chlorination Reaction Reagent: POCl₃ or SOCl₂ Solvent: Acetonitrile or neat start->step1 step2 Work-up & Purification 1. Quench with ice-water 2. Neutralize (e.g., NaHCO₃) 3. Extract with organic solvent (e.g., Ethyl Acetate) step1->step2 step3 Purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) step2->step3 end_node Final Product This compound step3->end_node

Caption: Generalized Synthetic Workflow Diagram.

Section 3: Comprehensive Analytical Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra would be required.

  • ¹H NMR : The proton spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constants will reveal their relationship (ortho-coupling).

  • ¹⁹F NMR : This spectrum will be critical. It should show two distinct signals: one for the single fluorine atom on the ring and another for the -CF₃ group. The fluorine on the ring will likely show coupling to the adjacent proton, while the -CF₃ group will appear as a singlet.

  • ¹³C NMR : The carbon spectrum will show six distinct signals for each carbon atom in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Step-by-Step NMR Protocol:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Data Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis : Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants in all spectra to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular formula.

  • Expected M/z : The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (199.53 for C₆H₂ClF₄N). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Fragmentation : Common fragmentation pathways would involve the loss of Cl, F, or CF₃ radicals.

Step-by-Step GC-MS Protocol:

  • Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection : Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method : Use a temperature gradient to separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C).

  • MS Detection : Use Electron Ionization (EI) at 70 eV.

  • Data Analysis : Identify the retention time of the main peak and analyze its corresponding mass spectrum for the molecular ion and characteristic fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a non-volatile organic compound.

Step-by-Step HPLC Purity Protocol:

  • Instrumentation : Use an HPLC system with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase : A gradient of acetonitrile and water is typically effective. For example, start with 40% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm.

  • Analysis : The purity is calculated based on the relative area of the main peak.

cluster_workflow Comprehensive Analytical Workflow cluster_spectro Spectroscopic Analysis cluster_chroma Chromatographic Analysis start Purified Compound nmr NMR (¹H, ¹³C, ¹⁹F) Confirms covalent structure start->nmr ms Mass Spectrometry (GC-MS) Confirms MW & formula start->ms hplc HPLC-UV Determines purity (%) start->hplc end_node Certificate of Analysis (Structure & Purity Verified) nmr->end_node ms->end_node hplc->end_node

Caption: Integrated Analytical Characterization Workflow.

Section 4: Applications in Research and Development

The unique electronic properties imparted by the chloro, fluoro, and trifluoromethyl substituents make this class of pyridines highly valuable as intermediates in the synthesis of complex target molecules.

  • Agrochemicals : Trifluoromethylpyridines are key components in numerous herbicides and pesticides. [1][2]The substituents on the ring can be further modified, for example, through nucleophilic aromatic substitution of the chlorine atom, to build more complex and biologically active structures.

  • Pharmaceuticals : The TFMP moiety is a well-established pharmacophore. Its inclusion in drug candidates can enhance metabolic stability and cell membrane permeability. This building block can be used in the synthesis of kinase inhibitors, G-protein-coupled receptor modulators, and other therapeutic agents.

  • Materials Science : Halogenated pyridines can serve as ligands for creating metal complexes with specific catalytic or photophysical properties.

Section 5: Safety and Handling Protocols

Based on the GHS hazard classifications for the isomer 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, this compound should be handled with extreme care.

  • Hazard Identification :

    • H300 : Fatal if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling : Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents. [3]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes.

    • Ingestion : Immediately call a poison control center or doctor. Do not induce vomiting.

References

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Yuanding Biotechnology Co., Ltd. (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Oda, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 173-189. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Spectroscopic Elucidation of a Key Fluoropyridine Intermediate: A Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 2-Chloro-4-(trifluoromethyl)pyridine serves as a versatile precursor for introducing the 4-(trifluoromethyl)pyridine moiety into a wide range of molecular scaffolds. A thorough understanding of its spectroscopic signature is fundamental for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Chloro-4-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-4-(trifluoromethyl)pyridine is characterized by three distinct signals corresponding to the three aromatic protons on the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(trifluoromethyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.

Data Interpretation:

The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the chlorine atom, the trifluoromethyl group, and the nitrogen atom in the pyridine ring.

ProtonCalculated Chemical Shift (ppm)[1]MultiplicityCoupling Constant (J)
H-37.74d~5 Hz
H-57.91s-
H-68.64d~5 Hz

The calculated values are based on DFT calculations and may vary slightly from experimental values.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Setup: The same high-field NMR spectrometer is used.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to a series of single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting quaternary carbons.

Data Interpretation:

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

CarbonCalculated Chemical Shift (ppm)[1]
C-2152.1
C-3122.3
C-4139.8 (q, J ≈ 34 Hz)
C-5119.5
C-6150.8
-CF₃122.9 (q, J ≈ 273 Hz)

The calculated values are based on DFT calculations and may vary slightly from experimental values.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Similar sample concentrations to ¹H NMR are sufficient.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Data Acquisition: A simple one-pulse experiment is typically used. The chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm).

Data Interpretation:

For 2-Chloro-4-(trifluoromethyl)pyridine, a single sharp signal is expected for the -CF₃ group. The chemical shift will be in the characteristic region for trifluoromethyl groups attached to an aromatic ring. The absence of coupling in a proton-decoupled spectrum confirms the -CF₃ moiety.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of characteristic functional groups and bond types.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of 2-Chloro-4-(trifluoromethyl)pyridine will exhibit characteristic absorption bands.[1]

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (pyridine ring)
~1350-1100C-F stretching (strong, characteristic of -CF₃)
~850-750C-Cl stretching
~900-675Out-of-plane C-H bending

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

Key Fragmentation Data for 2-Chloro-4-(trifluoromethyl)pyridine: [2]

m/zInterpretation
181/183Molecular ion [M]⁺ / [M+2]⁺
146[M - Cl]⁺
117[M - Cl - HCN]⁺
69[CF₃]⁺

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Chloro-4-(trifluoromethyl)pyridine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data NMR Data: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ir_data IR Data: - Characteristic Frequencies ir->ir_data ms_data MS Data: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data conclusion Structure of 2-Chloro-4-(trifluoromethyl)pyridine Confirmed nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic confirmation of 2-Chloro-4-(trifluoromethyl)pyridine.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of 2-Chloro-4-(trifluoromethyl)pyridine. Each technique offers a unique piece of the structural puzzle, and together, they provide an unambiguous confirmation of the molecule's identity. This guide serves as a practical reference for researchers, enabling them to confidently characterize this and similar fluorinated pyridine intermediates in their synthetic endeavors.

References

  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

  • NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved January 23, 2026, from [Link]

  • NIST Mass Spec Data Center. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to Key 2-Chloro-(trifluoromethyl)pyridine Isomers for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Identifiers and Comparative Properties

The substitution pattern on the pyridine ring dramatically influences the chemical properties and reactivity of these molecules. The trifluoromethyl group is a strong electron-withdrawing group, which, combined with the halogen substituents, significantly impacts the electron density of the pyridine ring and the susceptibility of each position to nucleophilic or electrophilic attack.

Below is a summary of the key identifiers for several important isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-(trifluoromethyl)pyridine 65753-47-1C₆H₃ClF₃N181.54
2-Chloro-4-(trifluoromethyl)pyridine 81565-18-6C₆H₃ClF₃N181.54[1]
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3C₆H₃ClF₃N181.54[2]
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine 628692-22-8C₆H₂ClF₄N199.53[3]

In-Depth Analysis of 2-Chloro-4-(trifluoromethyl)pyridine

This isomer is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4] Its commercial availability and well-documented reactivity make it a versatile building block.

Physicochemical Properties

A clear understanding of the physical properties is essential for handling, reaction setup, and purification.

PropertyValueSource
Boiling Point 146-147 °C[1]
Density 1.411 g/mL at 25 °C[1]
Refractive Index n20/D 1.4490[1]
Appearance Colorless Oil
Synthetic Pathways

The synthesis of 2-chloro-4-(trifluoromethyl)pyridine can be challenging due to the difficulty of directly introducing the required functional groups onto the pyridine ring.[4] A patented, multi-step approach provides a reliable method for larger-scale synthesis.[4]

The overall workflow involves the construction of the pyridine ring from acyclic precursors, which offers better control over the substitution pattern compared to direct functionalization of a pre-existing pyridine core.[4]

G A Vinyl n-butyl ether B 4-Butoxy-1,1,1-trifluoro-3-buten-2-one A->B Reaction with Trifluoroacetic Anhydride D Intermediate Diester & Isomer B->D Wittig-Horner Reaction C Trimethylphosphonoacetate C->D E 2-Hydroxy-4-(trifluoromethyl)pyridine D->E Ring Condensation with Ammonium Acetate F 2-Chloro-4-(trifluoromethyl)pyridine E->F Chlorination with Thionyl Chloride (SOCl₂)

Caption: Synthetic pathway for 2-Chloro-4-(trifluoromethyl)pyridine.

Key Applications and Reactions

2-Chloro-4-(trifluoromethyl)pyridine is a valuable precursor for creating more complex molecules. Its primary utility lies in its role as an electrophile in cross-coupling reactions or as a substrate for nucleophilic aromatic substitution.

  • Synthesis of Herbicides and Pharmaceuticals: This compound is a key building block for various active ingredients in the agrochemical and pharmaceutical industries.[4]

  • Precursor to 4-(Trifluoromethyl)pyridine: The chlorine atom at the 2-position can be selectively removed via catalytic hydrogenation. This provides a route to 4-(trifluoromethyl)pyridine, another important building block.[5]

  • Reactor Setup: Charge a high-pressure reactor with 100g of 2-chloro-4-(trifluoromethyl)pyridine, 60g of sodium carbonate, and 300 mL of isopropanol.

  • Catalyst Addition: Add 5g of a 5% Palladium on Carbon (Pd/C) catalyst.

  • Inerting and Pressurization: Seal the reactor and purge sequentially with nitrogen and then hydrogen gas (repeat 3 times). Pressurize the reactor with hydrogen to 0.3-0.4 MPa.

  • Reaction Conditions: Heat the mixture to 35-40 °C. Maintain the hydrogen pressure throughout the reaction, which typically takes around 15 hours.

  • Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor, vent the pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting filtrate contains the product, 4-(trifluoromethyl)pyridine.

In-Depth Analysis of 2-Chloro-5-(trifluoromethyl)pyridine

This isomer is one of the most widely used trifluoromethylpyridine derivatives, particularly in the agrochemical sector. It serves as a key intermediate for several commercial herbicides.[6][7]

Physicochemical Properties
PropertyValueSource
Melting Point 29 °C
Boiling Point 147 °C
Flash Point 65 °C
Appearance White to light orange solid or liquid
Synthetic Pathways

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline (3-methylpyridine). A high-temperature, vapor-phase reaction is employed to simultaneously chlorinate and fluorinate the starting material.[6] This process is advantageous as it allows for the production of this key intermediate in a single step.[6]

G cluster_0 Vapor-Phase Reactor cluster_1 Fluidized-Bed Phase cluster_2 Empty Phase A 3-Picoline B Chlorination & Fluorination of Methyl Group A->B C 3-(Trifluoromethyl)pyridine B->C D Nuclear Chlorination C->D E 2-Chloro-5-(trifluoromethyl)pyridine (Major Product) D->E F 2-Chloro-3-(trifluoromethyl)pyridine (Minor Product) D->F

Caption: Simultaneous vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

This process highlights a key principle in industrial chemical synthesis: the trade-off between selectivity and process efficiency. While this one-step reaction is efficient, it also produces other isomers, such as 2-chloro-3-(trifluoromethyl)pyridine, requiring downstream purification.[6]

Key Applications

The primary application of this isomer is in the synthesis of aryloxyphenoxypropionate herbicides, such as Fluazifop-butyl.[6][7] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Safety and Handling

Trifluoromethylpyridines and their chlorinated derivatives require careful handling due to their potential toxicity and reactivity.

  • General Hazards: These compounds are often harmful if swallowed or inhaled.[2] They can cause skin and serious eye irritation.[1] Some derivatives may cause damage to organs through prolonged or repeated exposure.[2][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] Keep containers tightly sealed.

Conclusion

While the specific compound 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is not prominently featured in available chemical literature, a thorough understanding of its close isomers provides a strong foundation for researchers. 2-Chloro-4-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine are both highly valuable, commercially available building blocks with distinct synthetic routes and applications. Their reactivity, driven by the interplay of the chloro and trifluoromethyl substituents, allows for their incorporation into a wide array of complex target molecules in the pharmaceutical and agrochemical fields. This guide provides the necessary technical and safety information to effectively utilize these powerful reagents in your research and development endeavors.

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Urakabe, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-158. [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • Mondal, S., et al. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 24(49), 9076–9081. [Link]

  • Shanghai B-found Chemical Co., Ltd. 2-Fluoro-3-chloro-4-trifluoromethylpyridine. [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of metabolic stability, lipophilicity, and binding affinity to bioactive molecules. When positioned on a pyridine ring, these effects are further modulated by the electronic nature of the heterocycle, creating a privileged structural motif.

This guide provides an in-depth analysis of the reactivity profile of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine , a highly functionalized and synthetically versatile building block. Its strategic importance is underscored by its role as a key intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. We will explore the synthesis, spectroscopic characterization, and key reaction classes of this molecule, with a focus on the underlying principles that govern its reactivity and regioselectivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthon in their work.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 628692-22-8Sigma-Aldrich
Molecular Formula C₆H₂ClF₄NSigma-Aldrich
Molecular Weight 199.53 g/mol Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Density 1.506 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.440Sigma-Aldrich

Spectroscopic Analysis:

Detailed, publicly available spectroscopic data for this compound is limited. However, based on the analysis of structurally related compounds and general principles of NMR spectroscopy, the following characteristic signals can be predicted:

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom at the 4-position.

  • ¹³C NMR: The spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the chlorine and fluorine atoms will also exhibit characteristic shifts and coupling patterns.

  • ¹⁹F NMR: This is a crucial technique for characterizing this molecule. Two distinct signals are expected: one for the trifluoromethyl group (CF₃) and another for the fluorine atom at the 4-position. The CF₃ signal will likely appear as a singlet, while the C4-F signal may show coupling to the adjacent protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for monitoring reactions involving this compound[1][2][3].

Synthesis of this compound

The synthesis of this compound is not widely reported in peer-reviewed literature, underscoring its specialized nature. However, its importance as a key intermediate for the HIV drug Doravirine has led to the development of synthetic routes, primarily disclosed in the patent literature[4]. A key strategy involves the chlorination of a pyridinone precursor.

Synthesis_of_2_Chloro_4_fluoro_3_trifluoromethyl_pyridine start 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one product This compound start->product Chlorination reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) reagent->product caption Synthesis via Chlorination of a Pyridinone Precursor SNAr_Reactivity substrate This compound sub_C4 Substitution at C4 (F displaced) substrate->sub_C4 Path A sub_C2 Substitution at C2 (Cl displaced) substrate->sub_C2 Path B nucleophile Nucleophile (Nu⁻) nucleophile->substrate caption Possible SNAr Pathways Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)(Cl)L₂ pd0->pd2_oxidative Oxidative Addition pd2_transmetal R-Pd(II)(R')L₂ pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R' pd2_transmetal->product substrate Ar-Cl substrate->pd2_oxidative boronic_acid R'B(OH)₂ boronic_acid->pd2_transmetal base Base base->pd2_transmetal caption Catalytic Cycle for Suzuki-Miyaura Coupling

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Agrochemical Scaffolds Utilizing 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine as a potent and versatile building block in the synthesis of advanced agrochemical intermediates. The trifluoromethyl group at the C3 position profoundly influences the electron-deficient nature of the pyridine ring, thereby activating the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). This note elucidates the principles of regioselectivity that govern these substitutions, providing a rationale for the preferential reaction at the C4 position. We present detailed, field-tested protocols for the selective functionalization at the C4 position via SNAr, followed by subsequent derivatization at the C2 position using palladium-catalyzed cross-coupling reactions. These methodologies offer a robust pathway to construct complex, highly functionalized pyridine scaffolds, which are central to the discovery of novel fungicides, herbicides, and insecticides.

Introduction: The Strategic Value of the Pyridine Core

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved membrane transport, which collectively contribute to heightened biological efficacy. The subject of this guide, this compound, is an exemplary starting material, engineered for sequential and controlled functionalization.

Reactivity Profile and Electronic Landscape

The synthetic utility of this molecule is dictated by the electronic interplay of its substituents:

  • Pyridine Nitrogen: Acts as a powerful electron-withdrawing group via induction and resonance, creating electron-deficient centers at the C2, C4, and C6 positions.

  • Trifluoromethyl Group (C3): As one of the strongest electron-withdrawing groups in organic chemistry, the -CF3 group provides immense activation for nucleophilic attack at the adjacent C2 and C4 positions.

  • Halogen Substituents (C2-Cl, C4-F): These serve a dual role. They further activate the ring towards SNAr and, critically, function as leaving groups for the introduction of new functionalities.

This specific arrangement of substituents creates a fascinating challenge of regioselectivity, which, when properly understood and controlled, unlocks a vast chemical space for agrochemical discovery.

The Cornerstone of Synthesis: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary consideration when using this compound is predicting which halogen will be displaced by a nucleophile. In the context of SNAr on electron-deficient aromatic rings, the reaction rate is determined by the stability of the intermediate Meisenheimer complex and the leaving group's ability.

Causality of Preferential C4-Substitution

Nucleophilic attack can, in principle, occur at either C2 or C4. Both positions are activated ("ortho" and "para" to the ring nitrogen, respectively), and attack at either site leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.[3]

However, the rate of SNAr is highly dependent on the nature of the leaving group. For halogenated pyridines, the order of reactivity is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the high-energy anionic intermediate.[3] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine does. It has been demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[4][5]

Therefore, we can confidently predict that nucleophiles will preferentially attack the C4 position , displacing the fluoride ion.

G cluster_0 Mechanism of C4-Selective SNAr cluster_1 Rejected Pathway Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Charge delocalized onto N and CF₃) Start->Intermediate Nucleophilic Attack at C4 (Rate-Determining Step) Slow_Intermediate Meisenheimer Complex (via C2 Attack) Start->Slow_Intermediate Higher Activation Energy Product 2-Chloro-4-(nucleophile)-3-(trifluoromethyl)pyridine + F⁻ Intermediate->Product Expulsion of Fluoride (Fast)

Caption: Predicted SNAr mechanism favoring C4 attack.

Application Protocol I: Regioselective C4-O-Arylation

This protocol describes a model SNAr reaction using 4-methoxyphenol as the nucleophile to generate a diaryl ether scaffold, a common motif in fungicides.

Methodology
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq, 5.0 mmol, 1.08 g) and anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Nucleophile Addition: Add 4-methoxyphenol (1.1 eq, 5.5 mmol, 0.68 g) to the solution.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.5 eq, 7.5 mmol, 1.04 g).

    • Expert Insight: K2CO3 is a mild base sufficient to deprotonate the phenol without promoting side reactions. Stronger bases like NaH are often unnecessary and can lead to decomposition of the starting material.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Cool the mixture to room temperature. b. Pour the reaction mixture into ice-water (100 mL). c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the desired product, 2-chloro-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine.

Self-Validation & Expected Data

A successful reaction is validated by the disappearance of the starting material and the emergence of a single major product spot on TLC.

ParameterExpected ValueJustification
Yield 85-95%Highly activated substrate and efficient SNAr conditions.
19F NMR Disappearance of CF signalConfirms displacement of the fluoride.
1H NMR Appearance of new aromatic signalsSignals corresponding to the 4-methoxyphenoxy group will be present.
Mass Spec (ESI+) [M+H]+ at m/z ~318.03Corresponds to the molecular formula C13H9ClF3NO2.

Application Protocol II: Sequential C2-Functionalization via Suzuki Coupling

The product from Protocol I, which retains the C2-chloro substituent, is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the introduction of carbon-based substituents, dramatically increasing molecular complexity.

G Start 2-Chloro-4-fluoro -3-(trifluoromethyl) pyridine Step1_Product 2-Chloro-4-(Nu) -3-(trifluoromethyl) pyridine Start->Step1_Product Protocol I: SNAr at C4 Step2_Product 2-(Aryl)-4-(Nu) -3-(trifluoromethyl) pyridine (Final Agrochemical Scaffold) Step1_Product->Step2_Product Protocol II: Cross-Coupling at C2

Caption: Sequential functionalization workflow.

Methodology
  • Reagent Preparation: In an oven-dried Schlenk tube, combine 2-chloro-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (1.0 eq, 2.0 mmol, 0.64 g), phenylboronic acid (1.2 eq, 2.4 mmol, 0.29 g), and cesium carbonate (Cs2CO3) (2.0 eq, 4.0 mmol, 1.30 g).

    • Expert Insight: Cesium carbonate is a highly effective base for Suzuki couplings involving electron-deficient chloro-heterocycles.

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%, 0.06 mmol, 0.07 g).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N2 or Ar) three times. Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Monitoring: Monitor for the consumption of the starting material by LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite®. c. Wash the filtrate with water (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-4-(4-methoxyphenoxy)-3-(trifluoromethyl)pyridine.

Conclusion

This compound is a superior building block for constructing complex agrochemical candidates due to its predictable and highly regioselective reactivity. The pronounced electronic activation by the -CF3 group, combined with the differential reactivity of the C4-F and C2-Cl bonds, allows for a programmed, two-step functionalization. The protocols provided herein demonstrate a reliable pathway, first through a selective SNAr at the C4 position, followed by a robust Suzuki cross-coupling at the C2 position. This strategic approach provides researchers with a powerful tool for the rapid generation of diverse and novel pyridine-based molecular libraries, accelerating the discovery of next-generation crop protection agents.

References

  • CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. Google Patents.

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

  • Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. Googleapis.com.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.

  • nucleophilic aromatic substitutions. YouTube.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate.

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

Sources

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and agrochemical synthesis due to its dual halogen functionalities, which allow for controlled, regioselective molecular elaboration.[1][2] We will dissect the underlying mechanistic principles governing its reactivity, present field-proven protocols for selective substitution with various nucleophiles, and offer insights into reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this substrate in complex synthesis projects.

Introduction: A Privileged Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative. Its utility stems from three key structural features:

  • An Electron-Deficient Pyridine Core: The inherent electron-withdrawing nature of the pyridine nitrogen atom depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3][4]

  • A Powerful Activating Group: The trifluoromethyl (-CF3) group at the 3-position is a potent electron-withdrawing group that further enhances the electrophilicity of the pyridine ring, significantly accelerating the rate of nucleophilic aromatic substitution.[5][6]

  • Two Orthogonal Leaving Groups: The presence of a chlorine atom at the C-2 position and a fluorine atom at the C-4 position presents a unique opportunity for regioselective functionalization. The differential reactivity of these two halogens under specific conditions allows chemists to precisely control which position is substituted.[7]

These characteristics make this compound a valuable intermediate for constructing complex molecules with tailored biological activities.

Mechanistic Rationale: The Principles of Regioselectivity

The reactions discussed herein proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.

The SNAr Pathway

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5] The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is almost always the initial attack by the nucleophile.[5] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.

Regioselectivity_Pathways cluster_c4 C-4 Substitution (Kinetic Pathway) cluster_c2 C-2 Substitution (Thermodynamic Pathway) start This compound c4_conditions Milder Conditions (e.g., 25-80 °C) start->c4_conditions Favored Pathway c2_conditions Forcing Conditions (e.g., >100 °C) start->c2_conditions Requires more energy c4_product 2-Chloro-4-(nucleophil-1-yl)-3-(trifluoromethyl)pyridine c4_conditions->c4_product Displaces Fluorine c2_product 4-Fluoro-2-(nucleophil-1-yl)-3-(trifluoromethyl)pyridine c2_conditions->c2_product Displaces Chlorine

Caption: Regioselectivity in nucleophilic substitution reactions.

Experimental Protocols

General Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and many of the products are harmful if swallowed, inhaled, or in contact with skin. [8]

Protocol 1: Selective Amination at the C-4 Position

This protocol describes the preferential displacement of the C-4 fluorine with a primary or secondary amine.

  • Objective: To synthesize 2-chloro-N-substituted-3-(trifluoromethyl)pyridin-4-amines.

  • Rationale: The C-4 position is the most electronically activated site, allowing for substitution at moderate temperatures, preserving the C-2 chlorine for subsequent transformations. A polar aprotic solvent like DMSO or NMP is used to accelerate SNAr reactions. A base is required to neutralize the HF generated in situ.

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the desired amine (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

    • Add a polar aprotic solvent (e.g., DMSO, NMP, or DMF) to achieve a substrate concentration of approximately 0.5 M.

    • Stir the reaction mixture at a temperature between 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-amino-pyridine derivative.

Protocol 2: Selective Alkoxylation at the C-4 Position

This protocol details the synthesis of 2-chloro-4-alkoxy-3-(trifluoromethyl)pyridine derivatives.

  • Objective: To displace the C-4 fluorine with an alcohol-derived nucleophile.

  • Rationale: A strong base is used to deprotonate the alcohol, generating a potent alkoxide nucleophile. Anhydrous conditions are critical to prevent the consumption of the base by water. The reaction is typically performed at low to moderate temperatures to ensure high selectivity for the C-4 position.

  • Step-by-Step Methodology:

    • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of the desired alcohol (1.5 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

    • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive alcohols.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Perform an aqueous work-up as described in Protocol 1 (steps 6-8).

    • Purify the crude product by flash column chromatography.

Data Summary Table

The following table summarizes expected outcomes and conditions for various nucleophiles.

Nucleophile ClassExample NucleophileTarget PositionTypical SolventTemperature RangeExpected Product
Nitrogen Benzylamine, MorpholineC-4 (Fluoro)DMSO, NMP60 - 80 °C4-Amino-2-chloro-pyridine
Nitrogen Ammonia (aq.) [9]C-2 (Chloro)Water/Ether130 - 160 °C2-Amino-4-fluoro-pyridine
Oxygen Sodium MethoxideC-4 (Fluoro)THF, Methanol0 - 50 °C2-Chloro-4-methoxy-pyridine
Sulfur Sodium ThiophenoxideC-4 (Fluoro)DMF, THF25 - 60 °C2-Chloro-4-(phenylthio)-pyridine

Note: Substitution at the C-2 position generally requires significantly higher temperatures or pressures and may result in a mixture of products if the C-4 position is not already blocked.

Experimental_Workflow setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) reagents 2. Add Reagents (Pyridine, Nucleophile, Base, Solvent) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Product Characterization (NMR, MS) purify->characterize

Caption: A general experimental workflow for SNAr reactions.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. By understanding the fundamental principles of the SNAr mechanism and the factors governing regioselectivity, researchers can harness its reactivity to achieve controlled, site-selective functionalization. The kinetic preference for substitution at the C-4 position under mild conditions provides a reliable strategy for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles, while leaving the C-2 chloro substituent intact for further synthetic diversification. The protocols provided herein serve as a robust starting point for the development of novel molecular entities in the fields of drug discovery and materials science.

References

  • CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Fujita, T., et al. - Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Ashenhurst, J. - Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Evans, M. - 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Semantic Scholar - Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

  • Problems in Chemistry - Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Baran, P. S. - Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Bunnett, J.F., and Zahler, R.E. - Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • da Silva, G. M. F., et al. - Scheme 30. Selective nucleophilic aromatic substitution to furnish... ResearchGate. [Link]

  • Kim, H., et al. - Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

  • Dainter, R. S., et al. - Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chem Help ASAP - SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Abdrakhmanova, G., et al. - 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. PubMed Central. [Link]

  • FAQ - How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ. [Link]

  • Saito, N., et al. - 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Ranjbar-Karimi, R., et al. - Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

  • PubChem - 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem. [Link]

  • Product Information - 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Manufacturer Website. [Link]

Sources

Scale-up synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in the development of advanced pharmaceutical and agrochemical agents. Traditional synthetic routes often present challenges in terms of scalability, safety, and cost-efficiency.[1] This application note details a robust and validated two-step synthetic strategy commencing from 3-(Trifluoromethyl)pyridine-2,4-diol. The protocol emphasizes procedural safety, reaction optimization, and analytical validation, designed to meet the rigorous demands of industrial production and drug development professionals.

Introduction and Strategic Rationale

The unique substitution pattern of this compound imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs) and agrochemicals, including enhanced metabolic stability, binding affinity, and bioavailability.[2] However, the synthesis of such highly functionalized pyridine rings is non-trivial. Methods involving the direct introduction of functional groups onto a pyridine core can be difficult to control and scale, often involving harsh conditions or expensive reagents.[1]

Our developed strategy circumvents these issues by employing a logical sequence of well-established, scalable industrial reactions: a deoxychlorination followed by a selective halogen-exchange (Halex) fluorination. This approach offers superior control over regioselectivity and is more amenable to large-scale production compared to building the pyridine ring from acyclic precursors.[3]

Retrosynthetic Analysis and Workflow

The chosen synthetic pathway is based on a two-step transformation from the readily accessible precursor, 3-(Trifluoromethyl)pyridine-2,4-diol.

Retrosynthetic Pathway:

G Target This compound Intermediate1 2,4-Dichloro-3-(trifluoromethyl)pyridine Target->Intermediate1 Selective Halogen Exchange (SNAr) StartingMaterial 3-(Trifluoromethyl)pyridine-2,4-diol Intermediate1->StartingMaterial Deoxychlorination

Caption: Retrosynthetic analysis of the target molecule.

Causality of Strategic Choice:

  • Step 1 (Deoxychlorination): The conversion of the pyridinediol to the corresponding dichloro derivative is a high-yielding, standard transformation using common industrial reagents like phosphorus oxychloride (POCl₃).

  • Step 2 (Selective Halogen Exchange): The crux of this strategy lies in the differential reactivity of the two chlorine atoms in the intermediate. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This is due to the strong electron-withdrawing effect of both the adjacent trifluoromethyl group and the ring nitrogen, which stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack at C4. This inherent electronic bias allows for a highly selective replacement of the C4-chloro group with fluoride, using an appropriate fluoride source like spray-dried potassium fluoride (KF).

Experimental Protocols and Methodologies

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves, must be worn at all times. All glassware must be oven-dried prior to use.

Protocol 1: Synthesis of 2,4-Dichloro-3-(trifluoromethyl)pyridine

This protocol details the conversion of 3-(Trifluoromethyl)pyridine-2,4-diol to its dichloro derivative.

Workflow Diagram:

G cluster_0 Protocol 1: Deoxychlorination A Charge Reactor: - 3-(Trifluoromethyl)pyridine-2,4-diol - Phosphorus Oxychloride (POCl3) B Heat to Reflux (105-110 °C) Monitor via TLC/GC A->B C Cool to RT Quench on Ice Water B->C D Neutralize with aq. NaOH C->D E Extract with DCM Dry over Na2SO4 D->E F Concentrate in Vacuo & Purify E->F

Caption: Step-by-step workflow for the deoxychlorination reaction.

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet and a gas scrubber (containing aqueous NaOH), and a thermocouple.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-(Trifluoromethyl)pyridine-2,4-diol (1.0 kg, 5.18 mol).

  • Controlled Addition: Slowly add phosphorus oxychloride (POCl₃, 1.6 L, 17.1 mol, 3.3 equiv) to the reactor via an addition funnel over 60-90 minutes. Maintain the internal temperature below 40 °C during the addition using a chiller. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (<1% remaining).

  • Work-up (Quenching): Cool the reaction mixture to room temperature (20-25 °C). In a separate, larger reactor, prepare a stirred mixture of crushed ice and water (10 kg). Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry, ensuring the quench temperature does not exceed 30 °C.

  • Neutralization & Extraction: Slowly add 50% (w/w) aqueous sodium hydroxide solution to the quenched mixture to adjust the pH to 7-8. The product will separate as an oil. Extract the aqueous layer with dichloromethane (DCM, 3 x 2 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2,4-Dichloro-3-(trifluoromethyl)pyridine as a clear liquid.

Protocol 2: Selective Halogen Exchange Fluorination

This protocol describes the selective conversion of 2,4-Dichloro-3-(trifluoromethyl)pyridine to the final product.

Procedure:

  • Reactor Setup: Use a 5 L reactor equipped as in Protocol 1, ensuring the system is scrupulously dry.

  • Charging Reagents: Charge the reactor with spray-dried potassium fluoride (KF, 451 g, 7.77 mol, 1.8 equiv), sulfolane (2.0 L), and 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 kg, 4.32 mol).

  • Reaction: Heat the stirred slurry to 160-170 °C and maintain for 12-18 hours. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction, but it may complicate purification.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS.

  • Work-up: Cool the reaction mixture to 50-60 °C. Add toluene (2 L) and water (2 L) and stir vigorously. Separate the organic layer.

  • Washing: Wash the organic layer with water (2 x 2 L) to remove residual sulfolane and KF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by fractional vacuum distillation to yield this compound with high purity.

Quantitative Data and Characterization

The following table summarizes typical results obtained during the scale-up synthesis.

ParameterStep 1: DeoxychlorinationStep 2: Halex Fluorination
Starting Material 3-(Trifluoromethyl)pyridine-2,4-diol2,4-Dichloro-3-(trifluoromethyl)pyridine
Product 2,4-Dichloro-3-(trifluoromethyl)pyridineThis compound
Typical Scale 1.0 kg1.0 kg
Yield 85-92%78-85%
Purity (by GC) >98%>99%
Key Reagents POCl₃Spray-dried KF, Sulfolane
Reaction Temp. 105-110 °C160-170 °C
Reaction Time 8-12 hours12-18 hours

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and regiochemistry of halogen substitution.

  • ¹³C NMR: To confirm the carbon framework.[4]

  • GC-MS: To determine purity and identify any minor impurities.

Process Safety and Scale-Up Considerations

  • Exotherm Control: Both the deoxychlorination with POCl₃ and its subsequent quenching are highly exothermic. Large-scale operations require reactors with adequate cooling capacity and a slow, controlled rate of addition to manage heat evolution and prevent runaway reactions.

  • Handling of Corrosives: Phosphorus oxychloride is highly corrosive and reacts violently with water. All transfers must be conducted under anhydrous conditions in a closed system. Personnel must be trained in handling such hazardous materials.

  • Anhydrous Conditions: The Halex fluorination is extremely sensitive to moisture, which can deactivate the KF reagent. Spray-dried KF and anhydrous solvents are critical for high conversion.

  • High-Temperature Operations: The fluorination step requires high temperatures. Ensure the reactor system is rated for the operational temperature and pressure. Use a stable, high-boiling point solvent like sulfolane.

  • Waste Disposal: The aqueous waste from the POCl₃ quench will be acidic and must be neutralized before disposal. Solvent waste must be handled according to local environmental regulations.

References

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • FAQ - How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Available at: [Link]

  • Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

  • EP0110690A1 - Preparation of \trifluoromethyl\pyridines - Google Patents.
  • CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Org. Synth., 101, 242–257. Available at: [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28256–28282. Available at: [Link]

  • DiMagno, S. G., et al. (2021). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 86(1), 108-116. Available at: [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.
  • Patsnap. Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

  • ResearchGate. Precursors and products from the Sandmeyer reaction. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Available at: [Link]

  • Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

  • US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: NMR Analysis for Impurity Profiling of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR-based impurity analysis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the critical task of identifying and quantifying impurities in these complex fluorinated molecules.

The presence of multiple fluorine atoms (on the pyridine ring and in the trifluoromethyl group) makes NMR, particularly ¹⁹F NMR, an exceptionally powerful tool.[1][2] It offers high sensitivity and a wide chemical shift range, often providing a clear window for detecting and quantifying fluorine-containing impurities, even at levels around 0.1 mole%.[1] This guide provides practical, in-depth solutions to common challenges encountered during these analyses, structured in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the application of NMR for impurity profiling of fluorinated pyridines.

Q1: Why is NMR, especially ¹⁹F NMR, a preferred method for analyzing impurities in these compounds?

A1: NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each impurity.[3][4] For this compound derivatives, ¹⁹F NMR offers several distinct advantages:

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, leading to strong, easily detectable signals.[5]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts are highly sensitive to the local electronic environment, spanning a much wider range than ¹H NMR.[5] This drastically reduces signal overlap, a common challenge in complex mixtures, allowing for clear separation and observation of signals from the parent molecule and various impurities.[2]

  • "Cleaner" Spectra: The lack of proton signals in a ¹⁹F spectrum results in a less crowded baseline, making it easier to detect low-level impurities that might be obscured in a ¹H NMR spectrum.[1]

Q2: What is the typical limit of detection (LOD) and limit of quantification (LOQ) I can expect?

A2: With modern high-field NMR spectrometers (e.g., 400-600 MHz), especially those equipped with cryoprobes, the LOD for impurities can be in the microgram range.[4] For routine analysis, it is common to detect and quantify impurities down to the 0.1 mole% level, which aligns with the reporting thresholds outlined in regulatory guidelines like ICH Q3A.[1][6][7] The exact limits will depend on factors such as the spectrometer field strength, probe type, sample concentration, and the number of scans acquired.

Q3: Besides ¹⁹F NMR, which other NMR experiments are essential?

A3: A comprehensive impurity profile requires a multi-nuclear and multi-dimensional approach:

  • ¹H NMR: Essential for detecting non-fluorinated impurities (e.g., residual solvents, starting materials) and for structural elucidation by observing proton counts and coupling patterns.

  • ¹³C NMR: Provides information on the carbon backbone. While less sensitive, it is crucial for identifying isomers and pinpointing the location of substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for the structural elucidation of unknown impurities.[8][9][10] They reveal connectivity between atoms (¹H-¹H via COSY, ¹H-¹³C one-bond via HSQC, and ¹H-¹³C long-range via HMBC), allowing you to piece together the molecular structure of an unknown signal.[9][11]

Q4: What are the potential process-related impurities I should be aware of for this class of compounds?

A4: The synthesis of substituted pyridines can be complex, leading to various potential impurities.[12][13] Based on common synthetic routes, you should be vigilant for:

  • Isomers: Regioisomers formed during chlorination or other substitution reactions.

  • Starting Materials & Intermediates: Unreacted precursors like 2-hydroxy-4-(trifluoromethyl)pyridine or trichloromethylpyridines.[12][13]

  • Over-chlorinated Species: Molecules with additional chlorine atoms on the pyridine ring.[13]

  • Hydrolysis Products: The chloro- group can be susceptible to hydrolysis, leading to the corresponding hydroxypyridine derivative.

  • Degradation Products: Impurities formed over time due to factors like light, temperature, or pH.[14]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental and data interpretation problems.

Problem 1: Quantification & Accuracy Issues

Q: My quantitative ¹⁹F NMR results are inconsistent. How can I ensure accuracy and reproducibility?

A: Inaccurate quantification is a common pitfall and usually stems from incorrect acquisition parameters. The cornerstone of quantitative NMR (qNMR) is ensuring complete spin relaxation between pulses.[15]

Causality Explained: If the delay between scans (the relaxation delay, D1) is too short, nuclei that relax slowly will not fully return to their equilibrium state before the next pulse.[16] This leads to signal saturation and an underestimation of the true integral value for those signals, compromising the accuracy of your purity assessment.[15][17]

Troubleshooting Protocol: Optimizing for Quantitative ¹⁹F NMR

  • Determine the Longest T1 Value:

    • The longitudinal relaxation time (T1) is the critical parameter. You must identify the ¹⁹F nucleus (in either your analyte or any impurity of interest) with the longest T1 value.

    • Method: Use an "Inversion Recovery" (T1ir) experiment to measure the T1 for all signals in your spectrum.

  • Set the Relaxation Delay (D1):

    • The Rule of Thumb: For >99% accuracy, the total time between pulses (relaxation delay D1 + acquisition time AT) should be at least 5 times the longest T1 value (D1 + AT ≥ 5 * T₁ₘₐₓ).[15][16]

    • Example: If the longest T1 in your sample is 4 seconds and your acquisition time is 2 seconds, you must set D1 to at least 18 seconds (18s + 2s = 20s, which is 5 * 4s).

  • Use an Appropriate Pulse Angle:

    • While a 90° pulse gives the maximum signal for a single scan, a smaller flip angle (e.g., 30°) can be used with a shorter recycle delay if experiment time is a major constraint, though this requires more careful validation. For highest accuracy, a 90° pulse with D1 ≥ 5*T₁ is preferred.[17]

  • Ensure Uniform Excitation:

    • The wide chemical shift range of ¹⁹F NMR can be a challenge for uniform pulse excitation. Ensure your transmitter offset is placed in the center of the spectral region of interest and that the pulse power is sufficient to excite all signals uniformly.

  • Data Processing:

    • Apply a proper baseline correction.

    • Integrate a wide enough region for each peak, typically 64 times the full width at half height (FWHH), to include the ¹³C satellites, or consistently exclude them for all peaks.[18]

ParameterRecommended Setting for qNMRRationale
Pulse Angle (p1) 90°Maximizes signal intensity per scan.
Relaxation Delay (d1) ≥ 5 x T₁ₘₐₓ (minus acquisition time)Ensures complete relaxation for accurate integration.[15][16]
Number of Scans (ns) Sufficient for S/N > 250:1 for the analyteImproves signal-to-noise for precise integration.
Decoupling Inverse-gated decouplingMinimizes Nuclear Overhauser Effect (NOE) distortions.
Spinning OffPrevents spinning sidebands that can be mistaken for impurities.[15]
Problem 2: Signal Identification & Structure Elucidation

Q: I see several low-level signals in my ¹⁹F and ¹H spectra, but I don't know what they are. How do I identify them?

A: Identifying unknown signals requires a systematic workflow combining 1D and 2D NMR techniques. The goal is to build a structural hypothesis that can be confirmed or refuted with the available data.

Workflow for Unknown Impurity Identification

G cluster_0 Step 1: Data Acquisition cluster_3 Step 4: Structure Proposal & Verification A Acquire High-Resolution Data: ¹H, ¹⁹F, ¹³C, DEPT B Analyze ¹H & ¹⁹F Spectra - Integrate signals relative to parent - Analyze coupling patterns (J-values) A->B C Analyze ¹³C & DEPT Spectra - Count carbons (CH, CH₂, CH₃, Cq) - Check for consistency with parent A->C D Run ¹H-¹H COSY - Identifies proton spin systems B->D Ambiguous Connectivity? E Run ¹H-¹³C HSQC - Correlates protons to directly attached carbons C->E D->E F Run ¹H-¹³C HMBC - Maps long-range (2-3 bond) H-C correlations - Connects fragments E->F G Assemble Fragments - Use HMBC to link spin systems F->G H Propose Structure - Must be consistent with all NMR data and synthetic route G->H I Verify - Does the proposed structure explain all observed shifts, couplings, and correlations? H->I

Sources

Minimizing protodeboronation in Suzuki reactions of pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Protodeboronation

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for one of the most common challenges in Suzuki-Miyaura cross-coupling: the protodeboronation of pyridine boronic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a pyridine boronic acid is giving low yields, and I'm isolating the corresponding unsubstituted pyridine. What is happening?

You are likely observing the results of protodeboronation, a significant side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond.[1][2] This process consumes your starting material, leading to reduced yields of the desired cross-coupled product. Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously susceptible to this decomposition pathway.[2][3]

The propensity for protodeboronation is highly dependent on factors like the reaction conditions and the specific structure of the boronic acid.[1][4] For basic heteroaromatic boronic acids like those of pyridine, the reaction pH plays a crucial role in determining the speciation of the boronic acid and its susceptibility to protodeboronation.[1][5]

Q2: What is the underlying mechanism of protodeboronation for pyridine boronic acids?

The mechanism of protodeboronation for pyridine boronic acids is complex and highly pH-dependent.[1][5] For 2-pyridine boronic acid, a zwitterionic form is often responsible for its rapid decomposition at neutral pH through a unimolecular fragmentation of the C-B bond.[1] Interestingly, both acidic and basic conditions can sometimes slow down protodeboronation by shifting the equilibrium away from this highly reactive zwitterionic species.[1]

The general mechanism for base-catalyzed protodeboronation involves the formation of a more reactive boronate anion.[6][7] However, for some highly electron-deficient systems, the mechanism can even involve the formation of a transient aryl anion.[5][7]

Below is a simplified diagram illustrating the competition between the desired Suzuki coupling and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Ar-B(OR)2 Pyridine Boronic Acid/Ester Transmetal Transmetalation Ar-B(OR)2->Transmetal Base Ar-B(OR)2_p Pyridine Boronic Acid/Ester Ar-X Aryl Halide OxAdd Oxidative Addition Ar-X->OxAdd Pd(0)L2 Pd(0) Catalyst Pd(0)L2->OxAdd OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd(0)L2 Ar-Ar' Coupled Product RedElim->Ar-Ar' Ar-H Unsubstituted Pyridine Ar-B(OR)2_p->Ar-H Base/Acid Catalyzed Proton_Source Proton Source (e.g., H2O) Proton_Source->Ar-H

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Guide

Issue: Significant Protodeboronation Observed

If you are experiencing high levels of protodeboronation, consider the following strategies, ranging from simple adjustments to more involved methodological changes.

The simplest and often most effective strategy is to replace the unstable boronic acid with a more stable derivative.[3][8]

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids.[3] While it was once thought that they hydrolyze to the boronic acid before transmetalation, there is evidence for direct transmetalation of the ester, especially under anhydrous conditions.[6][9]

  • MIDA Boronates and Organotrifluoroborates: These reagents utilize a "slow-release" strategy.[1] The reaction conditions are optimized to slowly generate the active boronic acid, keeping its concentration low and thus minimizing side reactions.[1] This has proven particularly useful for notoriously unstable boronic acids like 2-pyridine boronic acid.[1]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer a robust platform for the slow release of boronic acids, enhancing their stability and utility in cross-coupling reactions.[10]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings.[3][8]

Boron Reagent TypeKey AdvantageTypical Application
Boronic Acid Commercially availableSimple, stable systems
Pinacol Boronate Ester Increased stability over boronic acids.[3]Unstable boronic acids, including 2-pyridyl derivatives.[3]
MIDA Boronate Slow, controlled release of boronic acid.[1]Very unstable boronic acids; iterative cross-coupling.
Organotrifluoroborate Crystalline, air-stable solids; slow release.[1]Alternative to boronic acids/esters.
Diethanolamine Adduct Highly stable, crystalline solids.[3][8]Masking unstable boronic acids for direct use.[8]

Fine-tuning your reaction parameters can significantly tip the balance in favor of the desired cross-coupling.

  • Base Selection: The choice of base is critical. Strong bases can accelerate protodeboronation.[6][11] Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). For some systems, acetate bases (e.g., KOAc) have been found to be effective in minimizing this side reaction.[12] The main role of the base in aqueous systems is often to generate the active Aryl-Pd-OH species for transmetalation.[9]

  • Solvent System: The presence of water can be a double-edged sword. While it can facilitate the formation of the active palladium-hydroxo complex, it is also a proton source for protodeboronation.[9]

    • For reactions involving boronic esters, anhydrous conditions may favor direct transmetalation of the ester.[6][9]

    • In some cases, a carefully controlled amount of water in a solvent like dioxane can be beneficial. Experimenting with the solvent ratio (e.g., dioxane/water) is recommended.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress protodeboronation, which is often more sensitive to these parameters than the productive coupling.

The right catalyst system can accelerate the Suzuki coupling to such an extent that the slower protodeboronation pathway becomes insignificant.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often employed to promote the challenging steps of the Suzuki cycle. However, recent studies have shown that some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[11] Therefore, ligand screening is essential. Ligands like SPhos have demonstrated high activity in Suzuki couplings of heteroaryl systems.[4]

  • Palladium Precursor: Both Pd(0) and Pd(II) precursors are commonly used. While Pd(0) sources like Pd₂(dba)₃ are often effective for the Suzuki coupling, Pd(II) complexes have been implicated in promoting protodeboronation.[11]

  • Additives: In some cases, copper(I) salts have been used as additives in the coupling of 2-pyridyl derivatives. It is proposed that copper facilitates a pre-transmetalation step, delivering the heteroaryl group more efficiently to the palladium catalyst and thereby outcompeting protodeboronation.[3]

Experimental Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid (Illustrative)

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the pyridine boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or a dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

protocol_workflow start Start reagents Combine Aryl Halide, Boron Reagent, and Base (Inert Atmosphere) start->reagents catalyst Add Pd Precursor and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Monitor Reaction solvent->reaction workup Cool, Dilute, and Wash reaction->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

  • Wikipedia. Protodeboronation. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. JoVE. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Chee, K. W., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances. [Link]

  • Li, C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • T. Nielsen, M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Quality Control of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern makes it a valuable intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] The presence of chlorine, fluorine, and a trifluoromethyl group on the pyridine ring imparts specific reactivity and biological activity to the target molecules. Consequently, ensuring the purity and identity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive quality control of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Physicochemical Profile: Guiding the Analytical Approach

Understanding the physicochemical properties of this compound is the first principle in method development.

  • Molecular Formula: C₆H₂ClF₄N

  • Molecular Weight: 199.53 g/mol

  • Form: Liquid at room temperature.[2]

  • Volatility & Thermal Stability: As a substituted pyridine with a relatively low molecular weight, the compound is expected to be sufficiently volatile and thermally stable for gas chromatography. Its liquid state and polarity also make it amenable to analysis by liquid chromatography.

This dual suitability makes both HPLC and GC-MS viable options, necessitating a deeper comparison to determine the most fitting method for specific quality control objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a robust and versatile technique, making it the default choice for routine quality control, including purity determination and quantitative assays in many pharmaceutical labs.[3][4] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality of Method Design: For a molecule of moderate polarity like this compound, reversed-phase HPLC is the logical choice. A non-polar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the mobile phase, we can precisely control the retention time of the analyte and its potential impurities. A UV detector is selected due to the presence of the pyridine ring, which is a strong chromophore.

Experimental Protocol: HPLC-UV for Purity Analysis

Objective: To determine the purity of this compound and quantify it against a reference standard.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a good balance, ensuring the analyte is retained but elutes within a reasonable time with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 265 nm. Rationale: This wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum (λmax), ensuring maximum sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 0.2 mg/mL.

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Data Analysis:

    • Purity: Determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Assay (Quantification): Calculated by comparing the peak area of the analyte in the sample preparation to the peak area of the reference standard.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample & Standard in Mobile Phase Inject Inject Sample (10 µL) Prep->Inject Column C18 Column Separation Inject->Column 1.0 mL/min Detect UV Detection (265 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity Assay Quantify vs. Standard Chromatogram->Assay

Caption: A typical workflow for HPLC-UV quality control analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Identification

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For quality control, its primary strength lies in identifying unknown impurities and confirming the identity of the main component unequivocally.

Causality of Method Design: The analyte's volatility allows it to be introduced into a heated GC inlet and transported through the column by an inert carrier gas. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen, which separates compounds primarily based on their boiling points. As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). EI at 70 eV is a standardized, high-energy process that causes reproducible fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries (like NIST) for positive identification.

Experimental Protocol: GC-MS for Identity and Impurity Profiling

Objective: To confirm the identity of this compound and to identify any volatile impurities.

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the sample without thermal degradation.

    • Injection Mode: Split (100:1). Rationale: A high split ratio is used for concentrated samples to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

      • Rationale: The temperature program separates compounds based on boiling point, with more volatile components eluting first.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 350 m/z. Rationale: This range covers the molecular ion (199.5 m/z) and expected fragments.

  • Sample Preparation:

    • Dilute the sample to approximately 100 µg/mL in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum of the main peak is compared to a reference spectrum or a library database (e.g., NIST). The fragmentation pattern serves as a definitive identifier.

    • Impurity Identification: The mass spectra of any minor peaks are analyzed and searched against libraries to tentatively identify potential impurities, such as isomers or reaction by-products.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dilute Sample in Volatile Solvent Inject Inject into Heated Inlet Prep->Inject Column Capillary Column Separation Inject->Column Helium Carrier Ionize EI Ionization (70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectrum Extract Mass Spectrum of Each Peak TIC->Spectrum Identify Compare Spectrum to Library (NIST) Spectrum->Identify

Caption: A standard workflow for GC-MS identity and impurity analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is superior, but which is best suited for the analytical question at hand.[3]

FeatureHPLC-UVGC-MSSenior Scientist's Insight
Primary Application Purity & Assay (Quantification) Identity & Impurity Identification HPLC is the go-to for routine batch release testing due to its precision and robustness. GC-MS is the essential tool for troubleshooting, development, and identifying unknown peaks.
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[6]Volatile and thermally stable compounds.[5][6]While our analyte fits both, HPLC is more versatile for potential non-volatile impurities (e.g., salts, polymers) that would be missed by GC.
Selectivity/Specificity Based on chromatographic retention time and UV absorbance.Based on retention time and a unique mass fragmentation pattern.The mass spectrum from GC-MS provides a much higher degree of confidence for compound identification than a retention time match in HPLC.
Sensitivity High (ng to pg range), dependent on the analyte's chromophore.Very high (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.For trace impurity analysis, GC-MS often has the edge in sensitivity and its specificity eliminates false positives from co-eluting peaks.
Sample Preparation Moderate; requires dissolution in a mobile-phase compatible solvent.Simple; typically requires only dilution in a volatile solvent.GC sample prep is often simpler, but care must be taken to use high-purity solvents to avoid extraneous peaks.
Run Time Typically 10-30 minutes.Often faster, with run times under 15 minutes possible.[6]The speed of modern GC systems makes it attractive for high-throughput screening of volatile impurities.
Operational Cost Higher due to significant solvent consumption and disposal costs.Lower solvent cost, but requires compressed gases (e.g., Helium).[6]Helium shortages can significantly impact the operational cost of GC-MS, leading some labs to switch to hydrogen as a carrier gas.

Conclusion: A Synergistic Approach to Quality Control

For comprehensive quality control of this compound, HPLC-UV and GC-MS are not competing but complementary techniques.[4] A robust QC strategy utilizes both:

  • HPLC-UV should be employed as the primary method for routine release testing, providing reliable data on purity (area percent) and potency (assay vs. standard). Its precision and accuracy are ideal for ensuring batch-to-batch consistency.

  • GC-MS should be used as a definitive identity test and for in-depth impurity profiling during process development, stability studies, and for investigating out-of-specification results. Its ability to identify unknown volatile species is invaluable for understanding and controlling the manufacturing process.

By integrating both methods into a quality control framework, researchers and manufacturers can ensure the integrity of this critical intermediate, leading to safer, more effective, and more consistently produced end-products.

References

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. Available at: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. Available at: [Link]

  • 628692-22-8 | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine - Fluoropharm. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample - The University of Manchester. Available at: [Link]

  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

Trifluoromethylpyridines (TFMPs) are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical, agrochemical, and materials science sectors. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring imparts unique physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity and material characteristics.[1][2] Consequently, the development of efficient synthetic routes to functionalized TFMPs is a critical endeavor for researchers and drug development professionals. This guide provides a comparative analysis of the reactivity of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, a key building block, in the context of other trifluoromethylpyridine isomers, with a focus on nucleophilic aromatic substitution (SNAr) reactions.

Understanding Reactivity in Trifluoromethylpyridines: The Principles of SNAr

The reactivity of halogenated pyridines is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[3] The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than a benzene ring.[4] This effect is significantly amplified by the presence of strongly electron-withdrawing groups, such as the trifluoromethyl group.[2][5]

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, can effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.[3]

Comparative Reactivity Analysis: this compound vs. Other Isomers

Electronic Effects and Regioselectivity

In this compound, the pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen atom, the trifluoromethyl group, the chlorine atom, and the fluorine atom. The primary site of nucleophilic attack and subsequent substitution will be the carbon atom bearing the most suitable leaving group and being most activated by the surrounding substituents.

In SNAr reactions, the leaving group ability of halogens often follows the order F > Cl > Br > I, which is the reverse of the trend observed in aliphatic SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[6] The high electronegativity of fluorine strongly stabilizes the anionic intermediate through an inductive effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[6]

However, in this compound, the chlorine atom is at the 2-position, which is ortho to the activating pyridine nitrogen. The 4-position, bearing the fluorine, is para to the nitrogen. Both positions are highly activated. The trifluoromethyl group at the 3-position exerts a strong inductive electron-withdrawing effect on both the 2- and 4-positions.

The regioselectivity of nucleophilic attack will be a delicate balance between the activation provided by the pyridine nitrogen and the trifluoromethyl group, and the inherent leaving group abilities of chlorine and fluorine in this specific electronic context. While fluorine is often a better leaving group in SNAr, the chlorine at the 2-position is highly activated by the adjacent nitrogen. It is plausible that with certain nucleophiles and reaction conditions, substitution of the chlorine at the 2-position will be the favored pathway.

Steric Considerations

Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center.[7][8] In this compound, the trifluoromethyl group at the 3-position is situated between the two potential leaving groups. This bulky group could sterically hinder the attack of a large nucleophile at both the 2- and 4-positions.

Comparative Reactivity Table

The following table provides a qualitative comparison of the expected reactivity of this compound with other representative trifluoromethylpyridine isomers in SNAr reactions, focusing on the displacement of the chlorine atom. This comparison is based on the electronic and steric factors discussed above.

CompoundKey Features Influencing ReactivityExpected Relative Reactivity at the Chloro Position
This compound - Highly activated ring by N, CF3, F, and Cl. - Chlorine at the activated 2-position. - Potential for steric hindrance from the adjacent CF3 group. - Competing substitution at the 4-position (F).High, but potentially moderated by steric hindrance. Regioselectivity will be key.
2-Chloro-5-(trifluoromethyl)pyridine - Chlorine at the activated 2-position. - CF3 group at the 5-position provides strong activation. - Less steric hindrance at the 2-position compared to the 3-substituted isomer.Very High. This is a commonly used and reactive intermediate.[5]
4-Chloro-2-(trifluoromethyl)pyridine - Chlorine at the activated 4-position. - CF3 group at the 2-position provides strong activation. - Generally good accessibility for nucleophilic attack at the 4-position.Very High.
2-Chloro-3-(trifluoromethyl)pyridine - Chlorine at the activated 2-position. - CF3 group at the 3-position provides activation but also steric hindrance.High, but likely lower than the 5-substituted isomer due to sterics.[5]
3-Chloro-5-(trifluoromethyl)pyridine - Chlorine at the 3-position, which is less activated than the 2- or 4-positions. - Nucleophilic attack at the 3-position is generally disfavored.Low.

Experimental Protocols

The following are representative, detailed protocols for conducting nucleophilic aromatic substitution reactions on trifluoromethylpyridines. These should be adapted and optimized for the specific substrate and nucleophile being used.

Protocol 1: General Procedure for Amination of a Chloro(trifluoromethyl)pyridine

This protocol describes a typical procedure for the reaction of a chloro(trifluoromethyl)pyridine with an amine nucleophile.

Materials:

  • Chloro(trifluoromethyl)pyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chloro(trifluoromethyl)pyridine, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Base: The base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as an ammonium salt.

  • Heating: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer complex.

Protocol 2: General Procedure for Thiolation of a Chloro(trifluoromethyl)pyridine

This protocol outlines a general method for the substitution of a chlorine atom with a sulfur nucleophile.

Materials:

  • Chloro(trifluoromethyl)pyridine (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the thiol to the cooled suspension of the base to generate the thiolate in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the chloro(trifluoromethyl)pyridine in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality behind Experimental Choices:

  • In situ Thiolate Formation: Generating the more nucleophilic thiolate from the thiol using a base increases the reaction rate. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing in the substitution reaction.

  • Polar Aprotic Solvent: Solvents like DMF or THF are ideal for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of SNAr on a Trifluoromethylpyridine

amination_workflow start Combine Reactants & Base in Flask add_solvent Add Anhydrous Solvent start->add_solvent heat Heat and Stir under Inert Atmosphere add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify Product wash_dry->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for amination.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is governed by a complex interplay of electronic and steric effects. While the chlorine at the 2-position and the fluorine at the 4-position are both potential leaving groups, the substitution pattern suggests that reactions with various nucleophiles are feasible, with the regioselectivity being a key consideration for synthetic planning. Compared to other isomers, its reactivity is expected to be high, though potentially modulated by the steric bulk of the adjacent trifluoromethyl group. The provided protocols offer a robust starting point for the synthetic utilization of this and related trifluoromethylpyridines in the development of novel chemical entities. Further quantitative experimental studies are warranted to fully elucidate the comparative reactivity of this important class of compounds.

References

  • Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Chem Help ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Quora (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Available at: [Link]

  • Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Itami, K., et al. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(33), 18958-18974. Available at: [Link]

  • Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Yang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849-4865. Available at: [Link]

  • Jadhav, S. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4999. Available at: [Link]

  • Wang, Y., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(4), 2549-2556. Available at: [Link]

  • Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Schlosser, M., et al. (2002). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2002(12), 1933-1939. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8908. Available at: [Link]

  • Li, Y., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 43(3), 1363-1372. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • LibreTexts Chemistry (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • The Royal Society of Chemistry (2019). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]

  • Brown, D. G., & Boström, J. (2016). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of medicinal chemistry, 59(10), 4443-4458. Available at: [Link]

  • Wu, J. I. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • ResearchGate (2018). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. Available at: [Link]

  • Jouffroy, M., et al. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(24), 7544-7547. Available at: [Link]

  • Roy, K., et al. (2022). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Journal of hazardous materials, 424, 127453. Available at: [Link]

  • Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. Available at: [Link]

  • Roy, B., & Basak, A. (2014). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & biomolecular chemistry, 12(35), 6833-6839. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2003). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. The Journal of organic chemistry, 68(20), 7747-7754. Available at: [Link]

Sources

Efficacy Showdown: A Comparative Guide to Agrochemicals Derived from Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethylpyridine Backbone - A Pillar of Modern Agrochemicals

In the relentless pursuit of robust crop protection solutions, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the design of highly effective agrochemicals. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] These modifications can lead to enhanced biological activity, selectivity, and overall performance in the field.[4][5] The position of the trifluoromethyl group on the pyridine ring—designated as alpha (α, position 2 or 6), beta (β, position 3 or 5), or gamma (γ, position 4)—gives rise to distinct isomers, each imparting unique characteristics to the resulting agrochemical.[4] This guide provides an in-depth comparative analysis of the efficacy of prominent agrochemicals derived from these different TFMP isomers, offering researchers and drug development professionals a clear understanding of their respective strengths and the scientific rationale behind their performance.

The market prevalence of these isomers offers a preliminary insight into their utility, with β-TFMP derivatives showing the highest demand, followed by α-TFMP, and then γ-TFMP.[4][5] This distribution is a reflection of the successful commercialization and broad-spectrum efficacy of agrochemicals based on these particular isomeric backbones.

The Influence of Isomer Position on Physicochemical Properties and Bioactivity

The location of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets.[2][6] The -CF3 group enhances the electrophilic character of the molecule, influencing its reactivity and potential for binding to active sites within target enzymes or receptors.[6][7] Furthermore, the steric bulk of the -CF3 group can influence the conformation of the molecule, facilitating or hindering its fit within a binding pocket.[3][8] These subtle yet significant differences in molecular properties arising from the isomerism of the TFMP scaffold are a key focus of structure-activity relationship (SAR) studies in the development of new and improved agrochemicals.

Comparative Efficacy Analysis of TFMP Isomer Derivatives

This section details the efficacy of representative agrochemicals from each isomer class, supported by available experimental data. It is important to note that direct side-by-side comparative studies across all three isomer classes against a uniform panel of pests are scarce in publicly available literature. Therefore, the following comparisons are synthesized from multiple studies, and the experimental context for each data point is provided.

α-Trifluoromethylpyridine Derivatives: Potent Insecticides and Fungicides

Agrochemicals derived from α-trifluoromethylpyridine have demonstrated significant success, particularly in the realms of insecticides and fungicides.

Featured α-Isomer Agrochemicals:

  • Sulfoxaflor (Insecticide): A sulfoximine insecticide that acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).[1][9] It is highly effective against a wide range of sap-feeding insects.[8]

  • Picoxystrobin (Fungicide): A strobilurin fungicide that inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome bc1.[10][11][12] It offers both preventative and curative action against various fungal pathogens.[10][11]

  • Flupyrsulfuron-methyl (Herbicide): An acetolactate synthase (ALS) inhibitor used for the control of grass and broadleaf weeds in cereal crops.[4]

Efficacy Data for α-Isomer Derivatives:

AgrochemicalTarget OrganismEfficacy MetricValueSource
SulfoxaflorMyzus persicae (Green Peach Aphid)LD50 (48h)0.146 µg a.i./bee[13]
PicoxystrobinSclerotinia sclerotiorumMean EC503.12 ppm[14]
Flupyrsulfuron-methylAlopecurus myosuroides (Black-grass)-Resistant populations identified[15]

Causality of Efficacy: The efficacy of sulfoxaflor is attributed to its unique interaction with nAChRs, which differs from that of neonicotinoids, making it effective against some neonicotinoid-resistant insect populations.[8] Picoxystrobin's broad-spectrum fungicidal activity stems from its potent inhibition of mitochondrial respiration, a fundamental process in fungal cells.[10][11][16][17] The positioning of the trifluoromethyl group in these α-isomers is crucial for the optimal conformation and electronic properties required for high-affinity binding to their respective target sites. For instance, in the development of sulfoxaflor, the 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for excellent insecticidal activity.[4]

β-Trifluoromethylpyridine Derivatives: A Broad Spectrum of Activity

The β-isomers are the most commercially successful class of TFMP agrochemicals, with representatives in all major categories: herbicides, fungicides, insecticides, and nematicides.[4][5]

Featured β-Isomer Agrochemicals:

  • Fluopyram (Fungicide/Nematicide): A succinate dehydrogenase inhibitor (SDHI) with both fungicidal and nematicidal activity.[18]

  • Fluazifop-P-butyl (Herbicide): An acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence control of grass weeds.[4]

  • Chlorfluazuron (Insecticide): An insect growth regulator (IGR) that inhibits chitin biosynthesis.[2][4]

Efficacy Data for β-Isomer Derivatives:

AgrochemicalTarget OrganismEfficacy MetricValueSource
FluopyramBotrytis cinereaEC500.01 to >100 µg/ml[19]
FluopyramBotrytis cinereaEC50>5 µg/mL[18]
ChlorfluazuronLepidoptera, Diptera, Orthoptera-Excellent insecticidal activity[2][4]

Causality of Efficacy: The broad utility of β-isomers suggests that the electronic and steric properties conferred by the 3- or 5-trifluoromethyl substitution are versatile for targeting a wide range of biological macromolecules. For example, the introduction of the TFMP moiety in fluazifop was a significant improvement over its benzene analogue, leading to enhanced herbicidal activity and translocation within the plant.[4] In the case of fluopyram, its efficacy as both a fungicide and a nematicide highlights the ability of this scaffold to interact with the succinate dehydrogenase enzyme in a diverse range of organisms. Some studies suggest that the 3- or 5-substitution position of the -CF3 group has a minimal impact on the antifungal bioactivities of certain compounds.[1]

γ-Trifluoromethylpyridine Derivatives: Specialized Herbicidal and Insecticidal Action

While less common than their α and β counterparts, γ-trifluoromethylpyridine derivatives have found important niches, particularly as herbicides and insecticides with unique modes of action.[4][5]

Featured γ-Isomer Agrochemicals:

  • Pyroxsulam (Herbicide): An acetolactate synthase (ALS) inhibitor effective against key grass and broadleaf weeds in cereal crops.[4][20][21]

  • Flonicamid (Insecticide): An insecticide with a novel mode of action that rapidly inhibits aphid feeding.[5]

Efficacy Data for γ-Isomer Derivatives:

AgrochemicalTarget OrganismEfficacy MetricValueSource
FlonicamidMyzus persicae (Green Peach Aphid)LC503.99 ppm[4]
FlonicamidMyzus persicae (Green Peach Aphid)LC502.56 mg/L[22]
FlonicamidAphis craccivora (Cowpea Aphid)LC50 (24h)0.079 ppm[23]
PyroxsulamAlopecurus myosuroides (Black-grass)-Resistant populations identified[20]

Causality of Efficacy: The γ-position of the trifluoromethyl group in pyroxsulam contributes to its high herbicidal activity; however, its selectivity in wheat is primarily due to the crop's ability to rapidly metabolize the compound, a feature not as pronounced in susceptible weeds.[4] The substitution at the 4-position was found to be critical for the herbicidal bioactivity of certain protoporphyrinogen oxidase (PPO) inhibiting molecules.[1] Flonicamid's unique mode of action, which is distinct from other major insecticide classes, provides a valuable tool for resistance management programs.

Experimental Protocols for Efficacy Assessment

To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are representative workflows for testing the efficacy of fungicides, herbicides, and insecticides.

Protocol 1: Fungicide Efficacy Testing (Agar Dilution Method)

This protocol is adapted for determining the EC50 (Effective Concentration to inhibit 50% of growth) of a fungicide against a mycelial-growing fungus like Botrytis cinerea.

Workflow:

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_assessment Assessment & Analysis A Prepare serial dilutions of test fungicide B Amend molten PDA medium with fungicide dilutions A->B Step 1 C Pour amended agar into Petri dishes B->C Step 2 D Inoculate center of each plate with a mycelial plug C->D Step 3 E Incubate plates in the dark at a controlled temperature D->E Step 4 F Measure colony diameter at set time points E->F Step 5 G Calculate percent growth inhibition relative to control F->G Step 6 H Determine EC50 value using probit analysis G->H Step 7

Caption: Workflow for fungicide efficacy testing using the agar dilution method.

Protocol 2: Herbicide Efficacy Testing (Whole Plant Pot Assay)

This protocol is designed to determine the ED50 (Effective Dose to cause 50% reduction in biomass) of a post-emergence herbicide.

Workflow:

Herbicide_Efficacy_Workflow cluster_prep Plant Preparation cluster_application Herbicide Application cluster_assessment Assessment & Analysis A Sow weed seeds in pots with standardized soil mix B Grow plants in a controlled environment (greenhouse) A->B Step 1 C Thin seedlings to a uniform number per pot B->C Step 2 D Apply serial dilutions of herbicide to plants at a specific growth stage C->D Step 3 E Visually assess phytotoxicity at regular intervals D->E Step 4 F Harvest above-ground biomass after a set period E->F Step 5 G Determine fresh or dry weight of biomass F->G Step 6 H Calculate percent biomass reduction relative to untreated control G->H Step 7 I Determine ED50 value using regression analysis H->I Step 8

Caption: Workflow for post-emergence herbicide efficacy testing in a whole plant pot assay.

Protocol 3: Insecticide Efficacy Testing (Leaf-Dip Bioassay for Aphids)

This protocol is used to determine the LC50 (Lethal Concentration to kill 50% of the population) of an insecticide against aphids.

Workflow:

Insecticide_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment & Infestation cluster_assessment Assessment & Analysis A Prepare serial dilutions of test insecticide C Dip leaf discs in insecticide solutions for a set time A->C Step 1 B Excise leaf discs from untreated host plants B->C D Allow leaf discs to air dry C->D Step 2 E Place treated leaf discs in ventilated containers D->E Step 3 F Introduce a known number of aphids onto each leaf disc E->F Step 4 G Incubate at a controlled temperature and photoperiod F->G Step 5 H Assess mortality at 24, 48, and 72 hours post-infestation G->H Step 6 I Correct for control mortality using Abbott's formula H->I Step 7 J Determine LC50 value using probit analysis I->J Step 8

Caption: Workflow for insecticide efficacy testing against aphids using a leaf-dip bioassay.

Conclusion: A Tale of Three Isomers

The positional isomerism of the trifluoromethyl group on the pyridine ring is a powerful tool in the agrochemical designer's arsenal, enabling the fine-tuning of a molecule's properties to optimize its biological activity. While a definitive declaration of superiority for one isomer class over another is not feasible due to the diverse range of target organisms and modes of action, a clear pattern of utility emerges. The β-isomers have demonstrated the broadest applicability and commercial success, suggesting a versatile molecular framework. The α-isomers have yielded highly potent insecticides and fungicides, while the γ-isomers have been successfully developed into specialized herbicides and insecticides with novel modes of action.

This guide underscores the importance of a nuanced, data-driven approach to understanding agrochemical efficacy. For researchers and developers, the key lies not in a simple ranking of isomers, but in a deep appreciation for the structure-activity relationships that govern their performance. Future research focused on direct comparative studies of these isomers will be invaluable in further elucidating these relationships and paving the way for the next generation of highly effective and selective crop protection agents.

References

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 137-154. [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(13), 3896-3910. [Link]

  • Jeschke, P. (2017). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

  • Sarmah, D., & Sarma, D. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies, 6(5), 1339-1342. [Link]

  • Veloso, J. S., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(5), 813-820. [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • PPDB: Pesticide Properties DataBase. Picoxystrobin (Ref: ZA 1963). University of Hertfordshire. [Link]

  • Cutri, B., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1). [Link]

  • Mathiassen, S. K., et al. (2016). Resistance profile of herbicide-resistant Alopecurus myosuroides (black-grass) populations in Denmark. Aarhus University - Pure. [Link]

  • Dow AgroSciences. (n.d.). DOW CL1212 Sulfoxaflor Tech Bulletin UPDATE. [Link]

  • Klumpp, D. A., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 130(48), 16134-16135. [Link]

  • Neupane, S., & Subedi, S. (2022). Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphi). Nature Environment and Pollution Technology, 21(3), 1161-1166. [Link]

  • ResearchGate. (n.d.). Frequency distributions of the EC50 (50% effective concentration)... [Download Scientific Diagram]. [Link]

  • Cho, S. R., et al. (2011). Sublethal Effects of Flonicamid and Thiamethoxam on Green Peach Aphid, Myzus persicae and Feeding Behavior Analysis. ResearchGate. [Link]

  • Zhang, R., et al. (2022). Mechanism of Resistance to Pyroxsulam in Multiple-Resistant Alopecurus myosuroides from China. MDPI. [Link]

  • Bar-Zeev, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 213. [Link]

  • Wade, J. H., et al. (2023). Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance. Journal of Fungi, 9(12), 1183. [Link]

  • ResearchGate. (n.d.). EC 50 (µg/ml) of Botrytis cinerea isolates resistance and sensitive to... [Download Scientific Diagram]. [Link]

  • Subedi, S., et al. (2023). Sublethal Effects of Flonicamid on Life Table of Myzus persicae (Sulzer). Plant Protection Society Nepal. [Link]

  • Marshall, R., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science, 12, 642279. [Link]

  • UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. [Link]

  • Zhang, M., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(38), 16447-16456. [Link]

  • Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pest Management Science, 69(9), 1059-1064. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PICOXYSTROBIN (258). [Link]

  • Wang, Y., et al. (2023). Toxicity and Influence of Sublethal Exposure to Sulfoxaflor on the Aphidophagous Predator Hippodamia variegata (Coleoptera: Coccinellidae). Insects, 14(6), 543. [Link]

  • Amiri, A., et al. (2019). Baseline Sensitivity of Botrytis cinerea Isolates from Strawberry to Isofetamid Compared to other SDHIs. Plant Disease, 104(3), 653-660. [Link]

  • Dhagat, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1383. [Link]

  • Khan, A., et al. (2019). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

  • Klumpp, D. A., et al. (2008). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

  • Pflanz, M., et al. (2021). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. Plants, 10(7), 1431. [Link]

  • Wang, Y., et al. (2023). Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea. MDPI. [Link]

  • Coromandel. (n.d.). Picoxystrobin Technical. [Link]

  • Zhang, R., et al. (2022). Mechanism of Resistance to Pyroxsulam in Multiple-Resistant Alopecurus myosuroides from China. PubMed. [Link]

  • Veverka, K., et al. (2019). Sensitivity of Sclerotinia sclerotiorum to strobilurin fungicides in Slovakia. CABI Digital Library. [Link]

  • Li, C., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8345-8349. [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. [Link]

  • Samaras, G., et al. (2023). Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity. Pest Management Science, 79(10), 3871-3884. [Link]

  • Chen, K., & Wu, J. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7036-7040. [Link]

  • Lentz, D. (2023, July 25). Physicochemical properties of fluorine-containing saturated (hetero)cycles [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides [Download Scientific Diagram]. [Link]

  • Hamouzová, K., et al. (2023). Characterisation of iodo- plus mesosulfuron resistance in an Alopecurus myosuroides Huds. Population from the Czech Republic. Plant Protection Science, 59(4), 312-321. [Link]

Sources

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